

Development of analytical standards for Damascenone quantification

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Compound of Interest

Compound Name: *Damascenone*

Cat. No.: *B7824017*

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Application Notes & Protocols: Quantification of Damascenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenone is a potent aroma compound found in a variety of natural products, including roses, grapes, and apples.[1][2][3] Its characteristic fruity and floral scent makes it a valuable ingredient in the flavor and fragrance industries.[1][4] The accurate quantification of **damascenone** is crucial for quality control in food and beverage production, perfumery, and for research in plant biochemistry and drug development. Due to its typically low concentrations and the complexity of the matrices in which it is found, sensitive and selective analytical methods are required for its determination.

These application notes provide detailed protocols for the quantification of β -**damascenone** using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive technique. Additionally, an overview of a High-Performance Liquid Chromatography (HPLC) method is included for specific applications.

Physicochemical Properties of β -Damascenone

A clear understanding of the physicochemical properties of β -**damascenone** is essential for developing and optimizing analytical methods.

Property	Value	Reference
CAS Number	23696-85-7	
Molecular Formula	C ₁₃ H ₁₈ O	
Molecular Weight	190.28 g/mol	
Appearance	Colorless to pale yellow liquid	
Density	0.946 - 0.952 g/mL @ 20°C	
Boiling Point	Not available	
Flash Point	>100°C (>212°F)	
Vapor Pressure	0.0064 mmHg @ 20°C	
Solubility	Soluble in chloroform and ethanol	
Odor Threshold	4-7 µg/L in wine	

Analytical Standards

For accurate quantification, the use of a certified analytical standard is mandatory.

Damascenone analytical standards are commercially available from various suppliers.

Product	Supplier	Purity	Storage
Damascenone analytical standard	Sigma-Aldrich	≥98.0% (GC)	2-8°C

Experimental Protocols

Protocol 1: Quantification of β-Damascenone in Complex Matrices by GC-MS/MS

This protocol is optimized for the trace-level analysis of β-**damascenone** in complex matrices such as essential oils and beverages. The high selectivity of MS/MS detection is crucial for accurate quantification by minimizing interferences from co-eluting compounds.

1. Sample Preparation

The sample preparation method should be chosen based on the matrix.

- For Essential Oils (e.g., Rose Oil):
 - Dilute the oil sample in a suitable solvent such as chloroform. A typical dilution is 0.1% (v/v).
 - No further pretreatment is generally required due to the high selectivity of GC-MS/MS.
- For Beverages (e.g., Wine, Beer):
 - Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for extracting volatile compounds like **damascenone**.
 - Steam Distillation followed by Solid-Phase Extraction (SPE): This method can be used to concentrate **damascenone** from the sample.

2. GC-MS/MS Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the analysis of β -**damascenone**.

Parameter	Condition	Reference
Gas Chromatograph	Agilent 7890A GC or equivalent	
Mass Spectrometer	Agilent 5975C MS or equivalent triple quadrupole	
Column	Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm	
Injector	Split/Splitless Injector	
Injection Volume	1 µL	
Injector Temperature	Programmed: 30°C for 0.15 min, then 150°C/min to 250°C and hold for 15 min	
Carrier Gas	Helium at a constant flow of 1 mL/min	
Oven Program	50°C for 1 min, then 15°C/min to 305°C	
Ionization Mode	Electron Ionization (EI)	
MS/MS Mode	Multiple Reaction Monitoring (MRM)	
Parent Ion (m/z)	190	
Product Ions (m/z)	69, 121, 175 (quantifier and qualifiers)	
Collision Energy	Optimize for the specific instrument	

3. Calibration

Prepare a series of calibration standards of β -**damascenone** in the same solvent used for sample dilution. A typical concentration range is from sub-ppb to several ppm, depending on the expected concentration in the samples.

4. Data Analysis

Quantify β -**damascenone** by integrating the peak area of the quantifier ion in the MRM chromatogram and comparing it to the calibration curve. Use the qualifier ions to confirm the identity of the compound.

Protocol 2: Determination of β -Damascenone by HPLC-UV

This method is an alternative for laboratories without access to GC-MS/MS. It requires a more rigorous sample cleanup to avoid interferences.

1. Sample Preparation

- Perform steam distillation of the sample (e.g., beer).
- Extract and concentrate the distillate using a C18 solid-phase extraction (SPE) cartridge.
- Elute the analyte with a suitable solvent and evaporate to a small volume.

2. HPLC Instrumentation and Conditions

Parameter	Condition	Reference
HPLC System	Standard HPLC system with UV detector	
Column	C18 reverse-phase column (e.g., Newcrom R1)	
Mobile Phase	Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.	
Detection	UV at 226 nm	
Flow Rate	Optimize for the specific column and system	
Injection Volume	Optimize for the specific system	

3. Calibration and Data Analysis

Follow the same principles as described for the GC-MS/MS method, using a calibration curve prepared with β -**damascenone** standards.

Quantitative Data Summary

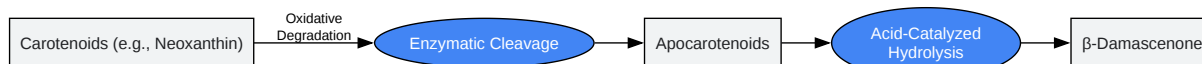
The concentration of β -**damascenone** can vary significantly depending on the matrix. The following table provides a summary of reported concentrations in different products.

Matrix	Concentration Range	Reference
Rose Oil	~100 ppm	
Authentic Wines	0.03 - 10.3 µg/L	
Commercial Wines (suspected adulteration)	Up to 4.3 µg/L	
Red Wines	1-2 µg/L	
White Wines	5-10 µg/L	

Visualizations

Biosynthesis of β -Damascenone

β -**Damascenone** is a C13-norisoprenoid derived from the degradation of carotenoids. The following diagram illustrates a simplified biosynthetic pathway.

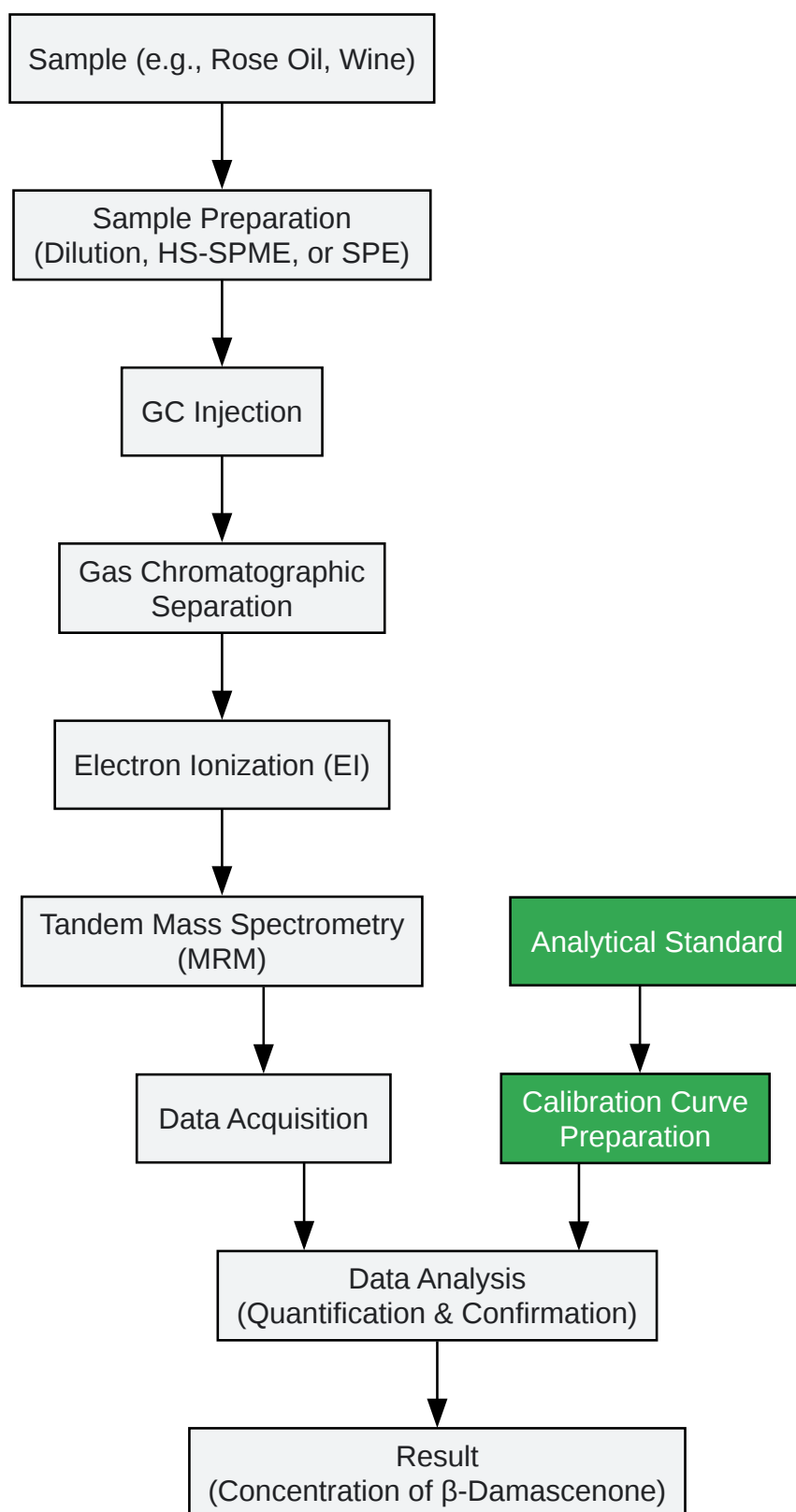


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Caption: Simplified biosynthetic pathway of β -**damascenone** from carotenoids.

Experimental Workflow for GC-MS/MS Analysis

The following diagram outlines the general workflow for the quantification of β -**damascenone** using GC-MS/MS.



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Caption: General workflow for β -**damascenone** quantification by GC-MS/MS.

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